2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone
Description
2-(2-IMINO-3-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHOXYPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
2-(2-imino-3-methylbenzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C17H17N3O2/c1-19-14-5-3-4-6-15(14)20(17(19)18)11-16(21)12-7-9-13(22-2)10-8-12/h3-10,18H,11H2,1-2H3 |
InChI Key |
GCVWCDCXFXVXIR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=N)CC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-IMINO-3-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHOXYPHENYL)ETHAN-1-ONE typically involves multi-step organic reactions. One common method might include the condensation of a benzodiazole derivative with a methoxyphenyl ethanone under specific conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions could convert the imino group to an amine, altering the compound’s properties.
Substitution: The methoxy group on the phenyl ring could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Medicine
The compound could be investigated for its therapeutic potential in treating various diseases, possibly acting on specific molecular targets.
Industry
In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2-IMINO-3-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHOXYPHENYL)ETHAN-1-ONE would depend on its specific biological activity. It might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The imino group and benzodiazole ring could play crucial roles in its binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole structures.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups.
Uniqueness
What sets this compound apart could be its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other benzodiazole or methoxyphenyl derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
